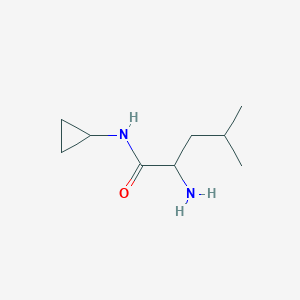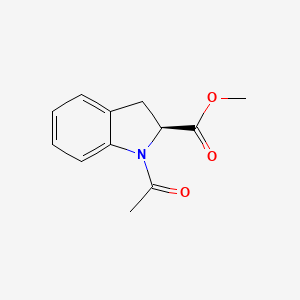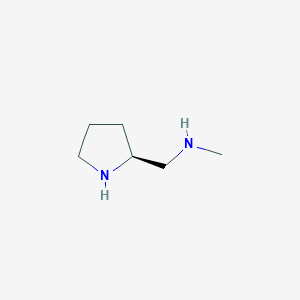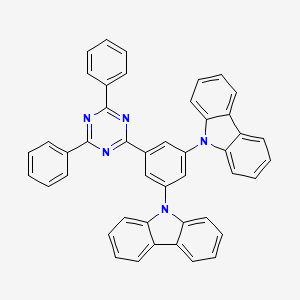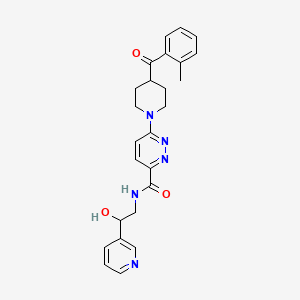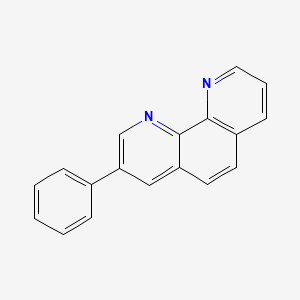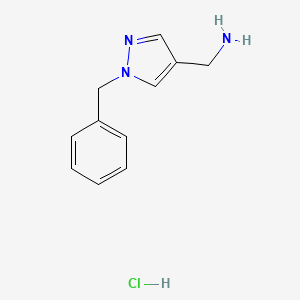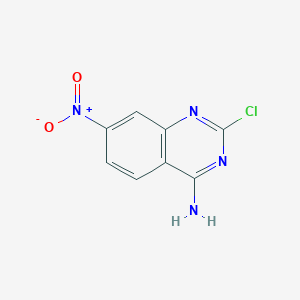
2-Chloro-7-nitroquinazolin-4-amine
Descripción general
Descripción
2-Chloro-7-nitroquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClN4O2 and a molecular weight of 224.6 . It is a derivative of quinazoline, a class of organic compounds that are widely used in the design of bioactive compounds .
Synthesis Analysis
The synthesis of 2-Chloro-7-nitroquinazolin-4-amine and its derivatives often involves nucleophilic aromatic substitution reactions . For example, 4,7-dichloroquinazoline can react with α,ω-diaminoalkanes of variable carbon-chain length to form novel 7-chloro-4-aminoquinoline derivatives . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-nitroquinazolin-4-amine consists of a quinazoline core with a chlorine atom at the 2-position and a nitro group at the 7-position . The amine group is attached at the 4-position .Aplicaciones Científicas De Investigación
Antibacterial Properties
Research on nitroquinolone derivatives, including compounds structurally related to 2-chloro-7-nitroquinazolin-4-amine, has revealed promising antibacterial properties. For instance, compounds synthesized with similar structures showed significant antibacterial activity against both gram-positive and gram-negative strains. Particularly, certain derivatives demonstrated good activity against S. aureus, suggesting potential applications in antibacterial drug development (Al-Hiari et al., 2007).
Synthesis of Aminoquinazolines
Studies on the synthesis of aminoquinazolines, closely related to 2-chloro-7-nitroquinazolin-4-amine, have been conducted. These include the amination of chloroquinazolines, a process crucial for developing various pharmaceutical compounds. The research demonstrates the versatility and potential of these compounds in synthesizing derivatives with varying biological activities (Sedova & Shkurko, 1995).
Rearrangement to Fused Heterocycles
Investigations into the rearrangement of quinoline-spiroheterocycles, related to 2-chloro-7-nitroquinazolin-4-amine, have led to the synthesis of compounds with potential biological activities. The creation of quinoxalinoquinolines and other derivatives from these rearrangements opens avenues for exploring new medicinal compounds (Ibrahim, 1997).
EGFR Signaling-Targeted Inhibitors
A series of 8-nitroquinazoline derivatives, structurally similar to 2-chloro-7-nitroquinazolin-4-amine, have been synthesized and evaluated for their potential as inhibitors of EGFR- and ErbB-2-related oncogenic signaling. These studies are crucial for the development of new cancer therapies, particularly for targeting specific signaling pathways in cancer cells (Jin et al., 2005).
Synthesis of Allylic Amines
Research on the allylic amination of unfunctionalized olefins by nitroarenes, related to the chemistry of 2-chloro-7-nitroquinazolin-4-amine, has been conducted. This type of reaction is significant in organic synthesis, offering a method to create allylic amines, which are valuable in various chemical industries (Ragaini et al., 2004).
Direcciones Futuras
The future directions for research on 2-Chloro-7-nitroquinazolin-4-amine and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their biological activities, optimizing their synthesis methods, and studying their interactions with other substances .
Propiedades
IUPAC Name |
2-chloro-7-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-11-6-3-4(13(14)15)1-2-5(6)7(10)12-8/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHHPQACVQRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-nitroquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



